Cas no 160033-52-3 ((2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid)

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely utilized in organic synthesis and pharmaceutical research. Its key advantages include high stereochemical purity, ensured by the defined (2S,5R) configuration, making it valuable for asymmetric synthesis and peptidomimetic applications. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The carboxyl functionality enables further derivatization, while the methyl substituent at the 5-position introduces steric and electronic modulation. This compound is particularly useful in the development of bioactive molecules, offering a versatile scaffold for medicinal chemistry and catalysis. Its well-characterized properties ensure reproducibility in complex synthetic pathways.
(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid structure
160033-52-3 structure
Product Name:(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid
CAS No:160033-52-3
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD11111135
CID:65549
PubChem ID:10944233
Update Time:2025-05-27

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
    • (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
    • (2S,5R)-5-Methyl-1,2-pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) ester
    • (2S,5R,S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
    • AG-E-09462
    • AK-33514
    • ANW-72584
    • CTK4D0300
    • N-Boc-5-(R)-methyl-(S)-proline
    • N-Boc-trans-5-methylproline
    • SureCN1294140
    • (5R)-1-(tert-butoxycarbonyl)-5-methyl-L-proline
    • (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic aci
    • (2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid
    • SCHEMBL1294140
    • MFCD11111135
    • DTXSID20449295
    • AS-50780
    • 160033-52-3
    • (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylicacid
    • AKOS016843459
    • P11083
    • (2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid
    • (2S,5R)-1-Boc-5-methylpyrrolidine-2-carboxylic acid
    • A3536
    • 1,2-Pyrrolidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester, (2S,5R)-
    • BSAYEGDCKUEPNE-SFYZADRCSA-N
    • (5R)-1-(t-Butoxycarbonyl)-5-methyl-L-proline
    • CS-0158237
    • (2S,5R)-N-Boc-5-Methylpyrrolidine 2-carboxylic Acid
    • MDL: MFCD11111135
    • Inchi: 1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
    • InChI Key: BSAYEGDCKUEPNE-SFYZADRCSA-N
    • SMILES: O(C(C)(C)C)C(N1[C@H](C(=O)O)CC[C@H]1C)=O

Computed Properties

  • Exact Mass: 229.13147
  • Monoisotopic Mass: 229.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.150
  • Boiling Point: 343.199°C at 760 mmHg
  • Flash Point: 161.361°C
  • Refractive Index: 1.491
  • PSA: 66.84
  • LogP: 1.79690

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid Security Information

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM336310-100g
(2S,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
160033-52-3 95%+
100g
$14073 2021-08-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X16935-100mg
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
160033-52-3 95%
100mg
¥1404.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X16935-250mg
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
160033-52-3 95%
250mg
¥2240.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X16935-1g
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
160033-52-3 95%
1g
¥3450.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X16935-5g
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
160033-52-3 95%
5g
¥9801.0 2023-09-05
TRC
B663690-10mg
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic Acid
160033-52-3
10mg
$ 50.00 2022-06-07
TRC
B663690-50mg
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic Acid
160033-52-3
50mg
$ 115.00 2022-06-07
TRC
B663690-100mg
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic Acid
160033-52-3
100mg
$ 185.00 2022-06-07
Alichem
A109008647-1g
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
160033-52-3 95%
1g
649.78 USD 2021-06-01
Alichem
A109008647-5g
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
160033-52-3 95%
5g
1,911.52 USD 2021-06-01

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:160033-52-3)(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid
Order Number:A3536
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:24
Price ($):176.0/333.0/446.0
Email:sales@amadischem.com

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid Related Literature

Additional information on (2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid

Comprehensive Overview of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid (CAS No. 160033-52-3)

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid (CAS No. 160033-52-3) is a chiral pyrrolidine derivative widely utilized in pharmaceutical synthesis and organic chemistry research. This compound, often abbreviated as Boc-protected 5-methylproline, serves as a critical intermediate in the development of peptidomimetics and bioactive molecules. Its stereospecific configuration (2S,5R) ensures high enantiomeric purity, making it invaluable for asymmetric synthesis and drug design.

The growing demand for chiral building blocks in drug discovery has positioned 160033-52-3 as a compound of significant interest. Researchers frequently search for "Boc-5-methylproline applications" or "synthesis of (2S,5R)-pyrrolidine derivatives," reflecting its relevance in modern medicinal chemistry. Its tert-butoxycarbonyl (Boc) protecting group enhances stability during reactions, a feature highlighted in recent publications on peptide coupling strategies.

From an industrial perspective, 160033-52-3 is often discussed alongside "green chemistry alternatives" due to its role in reducing synthetic steps. A 2023 study emphasized its use in atom-economical routes for protease inhibitor development, aligning with the pharmaceutical industry's focus on sustainable practices. The compound's carboxylic acid functionality further enables diverse derivatization, addressing queries like "how to modify Boc-protected proline analogs."

Analytical characterization of (2S,5R)-1-Boc-5-methylpyrrolidine-2-carboxylic acid typically involves HPLC chiral separation and NMR spectroscopy, topics trending in analytical chemistry forums. The compound's crystalline properties have also gained attention for improving API formulation stability—a key concern for pharmaceutical manufacturers optimizing solid dosage forms.

Emerging applications include its incorporation into macrocyclic drug candidates, particularly in oncology and antiviral research. Patent analyses reveal increasing references to 160033-52-3 in KRAS inhibitor syntheses, coinciding with the recent FDA approval of sotorasib. This connection has spurred discussions about "pyrrolidine scaffolds in targeted therapy" across scientific social media platforms.

Quality control specifications for CAS 160033-52-3 frequently appear in regulatory documentation, with emphasis on residual solvent limits and enantiomeric excess verification. These parameters directly impact its utility in GMP-compliant production, addressing common search terms like "pharmaceutical-grade Boc-amino acids." The compound's melting point range (typically 98-102°C) serves as an important purity indicator for procurement specialists.

Recent advancements in continuous flow chemistry have incorporated 160033-52-3 as a test substrate for heterogeneous catalysis systems. This aligns with industry efforts to answer "how to scale chiral intermediate production"—a frequent query in process chemistry circles. The compound's moderate solubility profile in polar aprotic solvents makes it particularly suitable for such technological applications.

In academic settings, (2S,5R)-1-Boc-5-methylpyrrolidine-2-carboxylic acid features prominently in stereochemistry education, with its two chiral centers demonstrating diastereomer separation principles. Laboratory supply data indicates rising demand for small quantities (1-5g) corresponding with university course requirements, particularly for "advanced organic synthesis experiments."

The compound's structural similarity to natural proline has inspired research into conformationally constrained peptides, a hot topic in GPCR-targeted drug discovery. Computational chemists frequently reference 160033-52-3 when modeling ring puckering effects on bioactive conformations, as evidenced by citations in molecular dynamics simulation studies.

Storage and handling recommendations for CAS 160033-52-3 emphasize desiccated conditions at 2-8°C to maintain stability—a practical consideration often searched by laboratory technicians. Its compatibility with common coupling reagents (e.g., HATU, EDCI) makes it a versatile choice for combinatorial chemistry libraries, addressing frequent queries about "Boc-amino acid activation methods."

Looking forward, the compound's role in bioconjugation chemistry is gaining traction, particularly for antibody-drug conjugate (ADC) linker development. This application capitalizes on the orthogonal reactivity of its carboxylic acid group while preserving the Boc-protected amine for subsequent modifications—a strategy increasingly discussed at recent bioorganic chemistry conferences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:160033-52-3)(2S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-2-carboxylic acid
A3536
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):176.0/333.0/446.0
Email